eIF4H Inhibitory Activity: 6.8-Fold Lower Potency than N-(3-Acetamidophenyl) Analog Enables Clean Negative Control Selection
The target compound (BDBM63377) exhibits an eIF4H IC50 of 70,300 nM, which is 6.8-fold higher (less potent) than the most active analog in the series, N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (BDBM61394, IC50 = 10,300 nM) [1]. The two compounds share the identical furan-pyridazine-thioether core and differ only in the terminal N-substituent. This quantitative activity gap, measured under identical assay conditions (Sanford-Burnham Center for Chemical Genomics, PubChem AID 2012), establishes the target compound as a structurally matched weak-activity control for SAR studies on this scaffold.
| Evidence Dimension | eIF4H inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.03E+4 nM (70,300 nM) |
| Comparator Or Baseline | N-(3-acetamidophenyl) analog (BDBM61394): IC50 = 1.03E+4 nM (10,300 nM) |
| Quantified Difference | 6.8-fold lower potency for target compound |
| Conditions | eIF4H enzyme inhibition assay; Sanford-Burnham Center for Chemical Genomics (SBCCG); PubChem BioAssay AID 2012 |
Why This Matters
Researchers designing eIF4H-targeted SAR campaigns can procure the target compound as a validated, structurally congruent negative control with documented activity 6.8-fold weaker than the hit compound, enabling rigorous data normalization.
- [1] BindingDB BDBM63377 (target compound): eIF4H IC50 = 7.03E+4 nM, PubChem AID 435011. BindingDB BDBM61394 (N-(3-acetamidophenyl) analog): eIF4H IC50 = 1.03E+4 nM, PubChem AID 2012. Sanford-Burnham Center for Chemical Genomics (SBCCG). View Source
